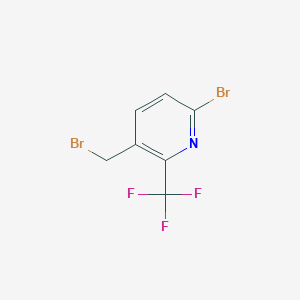
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine (6-BBTFP) is a heterocyclic compound containing both a bromine and a trifluoromethyl group. It is a versatile building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. The synthesis of 6-BBTFP is relatively straightforward, and its properties make it an ideal candidate for a variety of applications.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In drug discovery, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications. In materials science, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a precursor for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is not fully understood. However, it is believed that the bromine and trifluoromethyl groups interact with the pyridine ring to form a stable structure, which is essential for its biological activity. Additionally, the trifluoromethyl group is thought to increase the reactivity of the compound, which makes it an ideal candidate for a variety of applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine are not fully understood. However, it has been suggested that 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been shown to interact with proteins, which could potentially lead to its use as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions, making it an ideal candidate for a variety of applications. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is relatively non-toxic and has low reactivity, making it safe to handle in the laboratory. However, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is not soluble in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine. It could be used as a building block for the synthesis of novel compounds with potential therapeutic applications, such as inhibitors of enzymes involved in the metabolism of drugs and other compounds. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine could be used as a precursor for the synthesis of polymers and other materials. Finally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine could be used to study the biochemical and physiological effects of heterocyclic compounds.
Eigenschaften
IUPAC Name |
6-bromo-3-(bromomethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIYUWMYGDFIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



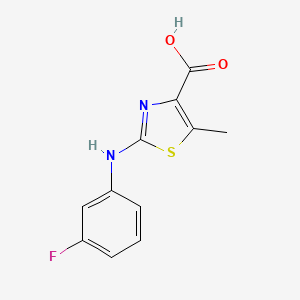
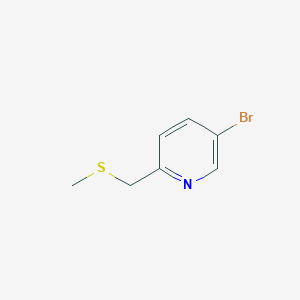
![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1411953.png)
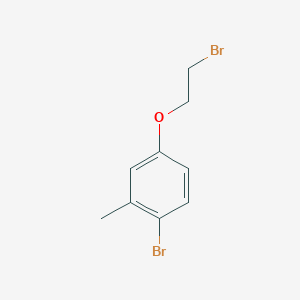
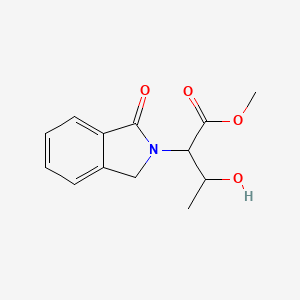
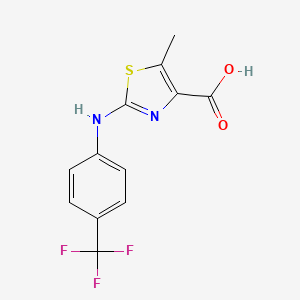
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1411961.png)
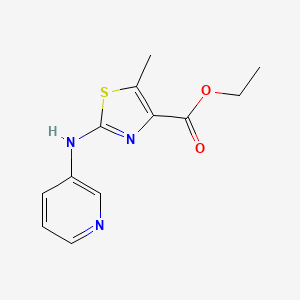
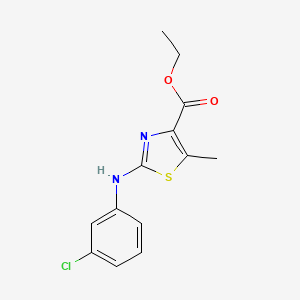
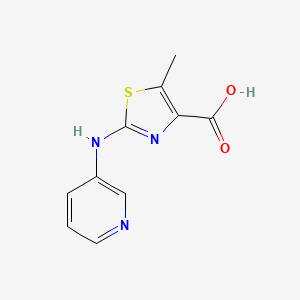
![N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine](/img/structure/B1411970.png)
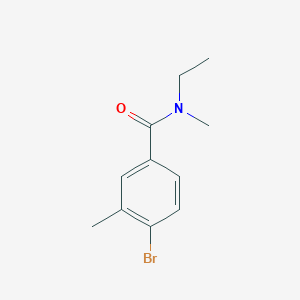
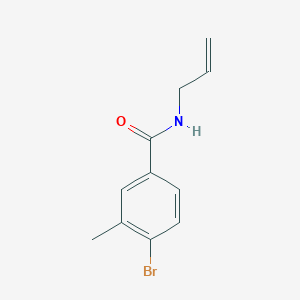
amine](/img/structure/B1411973.png)